molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No. B053515
Key on ui cas rn: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666870B2

Procedure details

To a cooled solution of oxalyl chloride (13.2 mL, 150 mmol) in anhydrous DCM (86 mL) under nitrogen atmosphere at −78° C. was added DMSO (21.2 mL dropwise over 20 minutes. The mixture was stirred for 15 minutes at (−78° C.) before 2-hydroxymethyl-isonicotinonitrile (4.0 g, 30 mmol) dissolved in anhydrous DCM (60 mL) was added dropwise to the reaction mixture over 5 minutes. The reaction was stirred for 2 hrs at −78° C. maintaining a nitrogen atmosphere. A white solid precipitate formed and the temperature was raised to (−55° C.) and triethylamine (6.15 mL, 450 mmol) was added dropwise for over 15 minutes, cooling bath was removed allowing the mixture to warm to room temperature over 2 hrs. The mixture was diluted with DCM (400 mL) and washed with brine (2×50 mL). The aqueous phase was extracted with DCM (3×50 mL). The combined organic layers were combined and concentrated in vacuo. A buff white solid was isolated that was used without any further purification. Single peak in LC-MS analysis, (yield taken to be quantitative), m/z (LC-MS, ESP), RT=2.53 mins, (M+H)=133.0.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH2:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][N:20]=1)[C:16]#[N:17].C(N(CC)CC)C>C(Cl)Cl>[CH:12]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][N:20]=1)[C:16]#[N:17])=[O:11]

Inputs

Step One
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
86 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OCC=1C=C(C#N)C=CN1
Step Three
Name
Quantity
6.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hrs at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the reaction mixture over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
A white solid precipitate formed
ADDITION
Type
ADDITION
Details
was added dropwise for over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 2 hrs
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture was diluted with DCM (400 mL)
WASH
Type
WASH
Details
washed with brine (2×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
A buff white solid was isolated
CUSTOM
Type
CUSTOM
Details
that was used without any further purification
CUSTOM
Type
CUSTOM
Details
Single peak in LC-MS analysis, (yield taken to be quantitative), m/z (LC-MS, ESP), RT=2.53 mins, (M+H)=133.0

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)C=1C=C(C#N)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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